3,3-Difluoro-1-methylcyclobutanamine
Overview
Description
3,3-Difluoro-1-methylcyclobutanamine is a chemical compound with the molecular formula C5H9F2N. It is characterized by a cyclobutane ring substituted with a methyl group and two fluorine atoms at the 3-position, and an amine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methylcyclobutanamine typically involves the introduction of fluorine atoms into a cyclobutane ring. One common method is the reaction of a cyclobutanone derivative with a fluorinating agent, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanones, while substitution reactions can produce a variety of functionalized cyclobutane derivatives .
Scientific Research Applications
3,3-Difluoro-1-methylcyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanamine: Similar structure but lacks the methyl group.
1-Methylcyclobutanamine: Lacks the fluorine atoms.
3,3-Difluoro-1-ethylcyclobutanamine: Similar but with an ethyl group instead of a methyl group .
Uniqueness
3,3-Difluoro-1-methylcyclobutanamine is unique due to the combination of its cyclobutane ring, methyl group, and two fluorine atoms. This specific arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,3-difluoro-1-methylcyclobutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-4(8)2-5(6,7)3-4/h2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZMZQGHLORJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289103 | |
Record name | 3,3-Difluoro-1-methylcyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-03-8 | |
Record name | 3,3-Difluoro-1-methylcyclobutanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Difluoro-1-methylcyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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